molecular formula C16H15NOS B109691 1-(10H-Phenothiazin-2-yl)butan-1-one CAS No. 25244-91-1

1-(10H-Phenothiazin-2-yl)butan-1-one

Cat. No.: B109691
CAS No.: 25244-91-1
M. Wt: 269.4 g/mol
InChI Key: NUWCYIDJOKYQFA-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-2-yl)butan-1-one is a chemical compound with a unique structure that includes a phenothiazine moiety. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound, with its butanone side chain, offers interesting properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one typically involves the reaction of phenothiazine with butanone under specific conditions. One common method includes:

    Starting Materials: Phenothiazine and butanone.

    Catalysts and Reagents: Acidic or basic catalysts may be used to facilitate the reaction.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: To handle bulk quantities of reactants.

    Optimized Conditions: Temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(10H-Phenothiazin-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

1-(10H-Phenothiazin-2-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-2-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or block receptor sites, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(10H-Phenothiazin-2-yl)butan-1-one can be compared with other phenothiazine derivatives:

    Similar Compounds: Chlorpromazine, promethazine, and thioridazine.

    Uniqueness: Unlike other phenothiazines, this compound has a butanone side chain, which may confer unique chemical and biological properties.

    Comparison: While chlorpromazine is widely used as an antipsychotic, this compound is primarily studied for its potential in research and industrial applications.

Properties

IUPAC Name

1-(10H-phenothiazin-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-16-13(10-11)17-12-6-3-4-7-15(12)19-16/h3-4,6-10,17H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWCYIDJOKYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179901
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25244-91-1
Record name 1-(10H-Phenothiazin-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25244-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10H-phenothiazin-2-yl)butan-1-one
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